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Compound of Interest

Compound Name: 3,6-Dichloropyrazine-2-carbonitrile

Cat. No.: B1371311 Get Quote

A comprehensive guide for researchers and drug development professionals on the spectral

characteristics of the synthetic intermediate 3,6-Dichloropyrazine-2-carbonitrile (CAS

356783-16-9) and its functional comparison with the antiviral agent Favipiravir and its analogue

T-1105.

This guide provides a detailed cross-reference of 3,6-Dichloropyrazine-2-carbonitrile with

available spectral data and a comparative performance analysis against its functionally relevant

alternatives, the approved antiviral drug Favipiravir and its promising analogue T-1105. The

information is intended to support researchers, scientists, and drug development professionals

in their ongoing work.

Spectral Library Data for CAS 356783-16-9
Publicly accessible, comprehensive spectral library data for 3,6-Dichloropyrazine-2-
carbonitrile (CAS 356783-16-9) is not readily available. However, based on a review of

scientific literature pertaining to its synthesis, the following characteristic spectral data has been

compiled. It is important to note that this data is synthesized from various research publications

and may not represent a single, validated library entry.

Table 1: Spectral Properties of 3,6-Dichloropyrazine-2-carbonitrile (CAS 356783-16-9)
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Analytical Method Observed Peaks / Data

¹H NMR (CDCl₃) δ 8.67 (s, 1H)

¹³C NMR (CDCl₃)
δ 157.01, 148.61, 134.82, 131.98, 125.59,

112.66, 111.64, 86.75

Mass Spectrometry (MS) Molecular Weight: 173.99 g/mol

Performance Comparison with Antiviral Alternatives
3,6-Dichloropyrazine-2-carbonitrile is a crucial intermediate in the synthesis of the broad-

spectrum antiviral agent Favipiravir.[1] While the intermediate itself is not expected to possess

significant biological activity, its derivatives are potent inhibitors of viral RNA-dependent RNA

polymerase. For a relevant performance comparison, this guide focuses on the antiviral activity

of Favipiravir and its non-fluorinated analogue, T-1105.

Table 2: Comparative Antiviral Activity of Favipiravir and T-1105

Compound Virus Cell Line EC₅₀ (µM) Reference

Favipiravir (T-

705)

Influenza

A/PR/8/34
MDCK - [2]

T-1105
Influenza

A/PR/8/34
MDCK - [2]

Favipiravir (T-

705)
Dengue Virus Vero >113 [2]

T-1105 Dengue Virus Vero 21 ± 0.7 [2]

Favipiravir (T-

705)

Foot-and-Mouth

Disease Virus
- - [3]

T-1105
Foot-and-Mouth

Disease Virus
- 12 [3]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which

induces a response halfway between the baseline and maximum after a specified exposure
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time. A lower EC₅₀ value indicates a more potent compound.

Experimental Protocols
The following are generalized experimental protocols for the synthesis of 3,6-
Dichloropyrazine-2-carbonitrile and the evaluation of antiviral activity, based on

methodologies described in the scientific literature.

Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
A common synthetic route involves the chlorination and dehydration of a pyrazine carboxamide

precursor.[4]

Materials:

3-Hydroxypyrazine-2-carboxamide

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF) (catalyst)

Toluene

Ice

Sodium bicarbonate solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a solution of 3-hydroxypyrazine-2-carboxamide in toluene, add a catalytic amount of DMF.

Slowly add phosphorus oxychloride to the mixture at a controlled temperature (e.g., 0-5 °C).
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography

(TLC).

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice.

Neutralize the mixture with a saturated sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 3,6-
Dichloropyrazine-2-carbonitrile.

Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the efficacy of an antiviral compound.[3]

Materials:

Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for Dengue) in 6-well

plates

Virus stock of known titer

Serial dilutions of the test compound (e.g., Favipiravir, T-1105)

Growth medium and overlay medium (containing agar or methylcellulose)

Crystal violet staining solution

Procedure:

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

Infect the cells with a specific multiplicity of infection (MOI) of the virus for 1 hour at 37 °C.
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Remove the virus inoculum and wash the cells with PBS.

Add the overlay medium containing serial dilutions of the test compound to each well.

Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.

Fix the cells with a formalin solution and stain with crystal violet.

Count the number of plaques in each well.

Calculate the EC₅₀ value as the concentration of the compound that reduces the number of

plaques by 50% compared to the untreated virus control.

Visualizations
Signaling Pathway of Favipiravir Action
The following diagram illustrates the mechanism of action of Favipiravir, which involves its

conversion to the active ribofuranosyl 5'-triphosphate form (Favipiravir-RTP) and subsequent

inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Favipiravir (Prodrug) Host CellEnters Favipiravir-RMPCellular Enzymes Favipiravir-RDP
Phosphorylation

Favipiravir-RTP (Active Form)
Phosphorylation

Inhibition Viral RNA-dependent
RNA Polymerase (RdRp) Viral RNA Replication

Click to download full resolution via product page

Caption: Mechanism of action of Favipiravir.

Experimental Workflow for Antiviral Assay
The diagram below outlines the key steps in a typical plaque reduction assay used to

determine the antiviral efficacy of a compound.
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Caption: Plaque reduction assay workflow.

Logical Relationship: Synthesis of Favipiravir
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This diagram shows the position of 3,6-Dichloropyrazine-2-carbonitrile as a key intermediate

in the synthesis of Favipiravir.

Pyrazine-based
Starting Material

3,6-Dichloropyrazine-2-carbonitrile
(CAS 356783-16-9)

Multi-step Synthesis FavipiravirFluorination & Hydrolysis

Click to download full resolution via product page

Caption: Role of CAS 356783-16-9 in Favipiravir synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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